molecular formula C3H6ClFO B13481506 (2R)-1-chloro-3-fluoropropan-2-ol

(2R)-1-chloro-3-fluoropropan-2-ol

Cat. No.: B13481506
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-VKHMYHEASA-N
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Description

(2R)-1-chloro-3-fluoropropan-2-ol is an organic compound that features both chlorine and fluorine atoms attached to a three-carbon backbone with a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-chloro-3-fluoropropan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of ®-propylene oxide with hydrogen chloride and hydrogen fluoride under controlled conditions. The reaction proceeds via the opening of the epoxide ring, followed by the addition of chlorine and fluorine atoms.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and specific solvents are often used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-chloro-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction Reactions: The compound can be reduced to form a simpler hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium iodide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Substitution: Products include 1-fluoro-3-hydroxypropane or 1-chloro-3-hydroxypropane.

    Oxidation: Products include 1-chloro-3-fluoropropanone.

    Reduction: Products include 1-chloro-3-fluoropropane.

Scientific Research Applications

(2R)-1-chloro-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-chloro-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-chloro-3-fluoropropan-2-ol: The enantiomer of the compound with a different spatial arrangement.

    1-chloro-3-fluoropropane: Lacks the hydroxyl group.

    1-chloro-3-hydroxypropane: Lacks the fluorine atom.

Uniqueness

(2R)-1-chloro-3-fluoropropan-2-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C3H6ClFO

Molecular Weight

112.53 g/mol

IUPAC Name

(2R)-1-chloro-3-fluoropropan-2-ol

InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1

InChI Key

ZNKJYZHZWALQNX-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CCl)O)F

Canonical SMILES

C(C(CCl)O)F

Origin of Product

United States

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